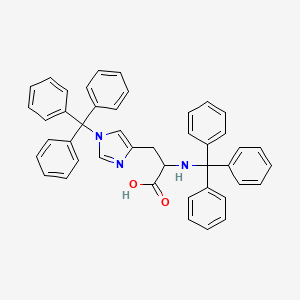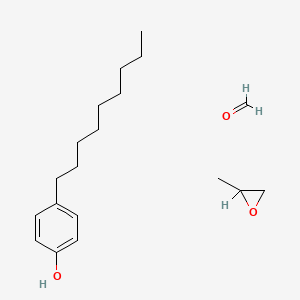
formaldehyde;2-methyloxirane;4-nonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
formaldehyde;2-methyloxirane;4-nonylphenol is a complex polymer formed by the polymerization of formaldehyde, propylene oxide, and p-nonylphenol. This compound is known for its unique properties and versatility, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde propylene oxide p-nonylphenol polymer involves the polymerization of formaldehyde with propylene oxide and p-nonylphenol. The reaction typically occurs under controlled conditions, with the presence of catalysts to facilitate the polymerization process. The reaction can be carried out under both acidic and alkaline conditions, depending on the desired properties of the final polymer .
Industrial Production Methods
Industrial production of this polymer often involves the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as mixing, heating, and cooling to control the reaction kinetics and achieve the desired molecular weight and structure of the polymer .
Chemical Reactions Analysis
Types of Reactions
formaldehyde;2-methyloxirane;4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
formaldehyde;2-methyloxirane;4-nonylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and coatings with antimicrobial properties.
Industry: Applied in the production of adhesives, coatings, and emulsifiers.
Mechanism of Action
The mechanism of action of formaldehyde propylene oxide p-nonylphenol polymer involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to effects such as antimicrobial activity or enhanced material properties. The specific pathways involved depend on the application and the environment in which the polymer is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to formaldehyde propylene oxide p-nonylphenol polymer include:
Phenol-formaldehyde polymers: These polymers are formed by the interaction of phenol and formaldehyde and are known for their thermal stability and mechanical strength.
Polyether polyols: These are produced through the polymerization of propylene oxide and are used in the production of polyurethanes.
Uniqueness
formaldehyde;2-methyloxirane;4-nonylphenol is unique due to its combination of formaldehyde, propylene oxide, and p-nonylphenol, which imparts specific properties such as enhanced chemical resistance, flexibility, and compatibility with various additives. This makes it suitable for specialized applications where other polymers may not perform as effectively .
Properties
CAS No. |
37523-33-4 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
formaldehyde;2-methyloxirane;4-nonylphenol |
InChI |
InChI=1S/C15H24O.C3H6O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-3-2-4-3;1-2/h10-13,16H,2-9H2,1H3;3H,2H2,1H3;1H2 |
InChI Key |
XKHVSAPHPSWWCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



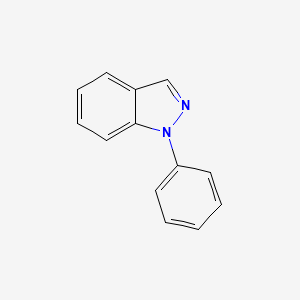

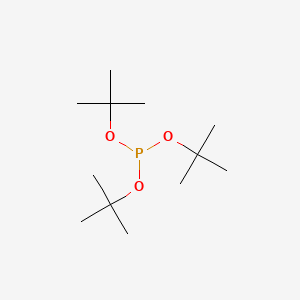
![1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B1606372.png)
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1606375.png)
![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1606376.png)
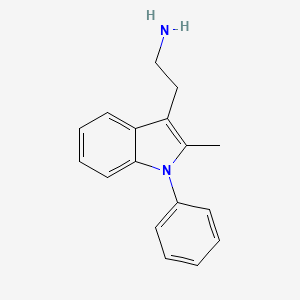
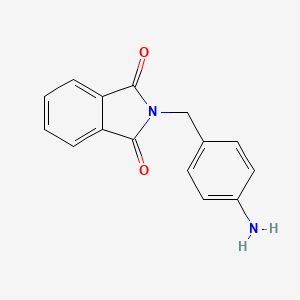
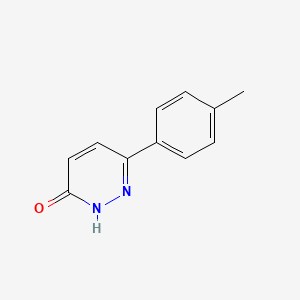
![Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate](/img/structure/B1606386.png)
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B1606387.png)
